(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-2-methyl-5-oxopentanoic acid

Description

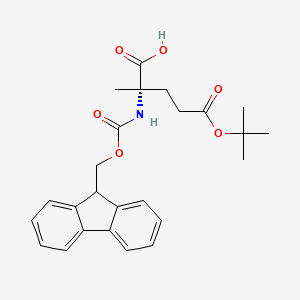

This compound is a protected amino acid derivative widely used in peptide synthesis. Its structure includes:

- Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group for amines, enabling selective deprotection under mild conditions.

- tert-Butoxy (t-BuO) group: A bulky, acid-labile protecting group for carboxylic acids.

- Methyl substituent: Introduced at the second carbon, influencing steric and electronic properties.

- (S)-configuration: Dictates stereochemistry at the chiral center.

This compound is critical in solid-phase peptide synthesis (SPPS) for constructing complex peptides with precise stereochemical control.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-24(2,3)32-21(27)13-14-25(4,22(28)29)26-23(30)31-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H,26,30)(H,28,29)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJPOKXHUZJEJQ-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-2-methyl-5-oxopentanoic acid, often referred to as Fmoc-L-Glu(OtBu)2-OH, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, drawing on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C29H35NO6. The compound features a fluorenyl group, which is known for its ability to enhance the pharmacological properties of derivatives. The synthesis typically involves solid-phase peptide synthesis (SPPS), which allows for the incorporation of non-canonical amino acids and the development of peptide-based drugs .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of fluorenone derivatives, including those similar to this compound. These compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting low inhibitory concentrations comparable to standard antibiotics .

Antiproliferative Effects

Research indicates that fluorenone derivatives can act as type I topoisomerase inhibitors, demonstrating antiproliferative activity against cancer cell lines. The introduction of specific side chains has been shown to enhance this activity, suggesting that structural modifications can lead to improved therapeutic efficacy .

Case Studies

- Antimicrobial Activity Assessment : A study evaluated a series of fluorenone derivatives for their antimicrobial activity against both planktonic and biofilm states of bacterial strains. Results indicated that electron-withdrawing groups significantly enhanced antimicrobial efficacy, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

- Antiproliferative Activity : In another investigation, various fluorenone analogs were synthesized and tested for their ability to inhibit cancer cell proliferation. Compounds with linear alkyl groups demonstrated superior activity compared to those with branched or bulky groups, indicating that chain length and structure are critical for biological activity .

Data Tables

Scientific Research Applications

Applications in Medicinal Chemistry

2.1. Peptide Synthesis

Fmoc-L-Tert-butoxy-oxopentanoic acid serves as a crucial building block in the synthesis of peptides. The Fmoc group allows for selective protection of the amino group during the synthesis process, facilitating the formation of peptide bonds without interference from other functional groups.

Case Study: Synthesis of Antimicrobial Peptides

Research has demonstrated the successful incorporation of this compound in the synthesis of antimicrobial peptides, which exhibit activity against resistant bacterial strains. The Fmoc protection strategy has been shown to enhance yield and purity in peptide synthesis, leading to more effective antimicrobial agents .

2.2. Drug Development

The compound's structural features make it a candidate for drug development, particularly in designing inhibitors for various biological targets.

Case Study: Inhibition of Enzymatic Activity

In a study focusing on enzyme inhibitors, derivatives of Fmoc-L-Tert-butoxy-oxopentanoic acid were synthesized and tested against specific proteases. The results indicated that modifications at the tert-butoxy position significantly influenced inhibitory potency, showcasing its utility in drug design .

Applications in Biochemistry

3.1. Protein Engineering

This compound is employed in protein engineering to modify existing proteins or create novel proteins with desired functionalities.

Case Study: Creation of Modified Enzymes

Researchers have utilized Fmoc-L-Tert-butoxy-oxopentanoic acid to introduce specific modifications in enzyme active sites, improving substrate specificity and catalytic efficiency .

3.2. Bioconjugation Techniques

The compound also plays a role in bioconjugation techniques, where it can be used to attach biomolecules to surfaces or other biomolecules.

Chemical Reactions Analysis

Peptide Coupling Reactions

The Fmoc group is selectively cleaved under basic conditions (e.g., piperidine in DMF), exposing the amine for peptide bond formation. Reaction with activated amino acids or other nucleophiles proceeds via carbodiimide-mediated coupling:

Table 1: Representative Coupling Conditions

| Reagent System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| BOP reagent, HOBt, DIPEA | DMF | 25°C | 85–92% | |

| HBTU, HOBt, DIPEA | DCM | 0°C → RT | 78% | |

| EDC·HCl, NHS | THF | 25°C | 70% |

Key Findings :

-

The tert-butyl ester remains stable during Fmoc deprotection and coupling, enabling sequential synthesis of complex peptides .

-

Coupling efficiency depends on steric hindrance from the γ-methyl group, necessitating extended reaction times (4–6 hours) .

Deprotection of the tert-Butyl Ester

The tert-butyl group is removed under acidic conditions to yield the free carboxylic acid, critical for further functionalization:

Table 2: Deprotection Methods

| Acid | Reaction Time | Purity Post-Workup | Source |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | 1–2 hours | >95% | |

| HCl (4 M in dioxane) | 4 hours | 90% | |

| H<sub>2</sub>SO<sub>4</sub> (dilute) | 6 hours | 88% |

Mechanistic Insight :

-

TFA cleaves the tert-butyl ester via protonation of the carbonyl oxygen, followed by elimination of isobutylene .

-

Side reactions (e.g., aspartimide formation) are suppressed due to the γ-methyl group’s steric protection .

Esterification and Transesterification

The carboxylic acid undergoes esterification to form active intermediates for conjugation:

Example Reaction:

Applications :

-

Allyl esters facilitate orthogonal deprotection strategies in solid-phase synthesis .

-

Transesterification with benzyl alcohol forms stable benzyl esters for long-term storage .

Side-Chain Modifications

The γ-methyl group directs regioselectivity in reactions:

Table 3: Functionalization at γ-Position

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Reductive Amination | NaBH(OAc)<sub>3</sub>, DCE | Secondary amine derivative | 82% | |

| Mitsunobu Reaction | DIAD, PPh<sub>3</sub> | Ether-linked analogs | 75% |

Limitations :

-

Steric bulk from the methyl group reduces reactivity in SN2 reactions .

-

Radical-based modifications (e.g., thiol-ene click chemistry) show higher efficiency .

Stability and Degradation Pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)- vs. (S)-Configuration

The (R)-enantiomer, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid (CAS: 1562442-35-6), shares identical functional groups but differs in stereochemistry .

Key Insight : Enantiomers exhibit identical physicochemical properties (e.g., solubility, melting point) but differ in biological activity and peptide chain orientation .

Functional Group Variations

Substitution at the 5th Carbon

- Compound A: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid (CAS: 343770-23-0) replaces the tert-butoxy group with a diphenyl(p-tolyl)methylamino moiety .

- Impact : Increased steric hindrance reduces coupling efficiency in SPPS but enhances resistance to acidic conditions.

Side-Chain Modifications

Structural Analogues in Patent Literature

- Compound C: (R)-4-((R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanamido)-5-(tert-butoxy)-5-oxopentanoic acid (Reference Example 97, EP 3 666 787 A1) includes multiple tert-butoxy groups . Key Difference: Extended backbone with additional tert-butoxy protection increases molecular weight (MW: ~574 g/mol) and alters solubility in polar solvents .

Stability and Reactivity

Q & A

Q. Methodological Insight :

- In SPPS, Fmoc ensures selective deprotection without disturbing acid-sensitive tert-butoxy groups.

- Example protocol: Couple the compound to resin-bound peptides using HBTU/HOBt/DIEA activation in DMF (1:1:2 molar ratio, 1–2 hours, room temperature) .

Basic: What safety precautions are critical when handling this compound?

Answer:

Key precautions from safety data sheets (SDS):

Q. Best Practices :

Basic: What storage conditions ensure compound stability?

Answer:

- Temperature : Store at –20°C in airtight, light-resistant containers .

- Moisture : Desiccate with silica gel to prevent hydrolysis of tert-butoxy groups .

- Incompatibilities : Avoid strong acids/bases and oxidizing agents to prevent premature deprotection .

Advanced: How can coupling efficiency be optimized in SPPS?

Answer:

Factors Affecting Efficiency :

Q. Troubleshooting :

Advanced: What analytical techniques validate purity and structure?

Answer:

Q. Example :

Advanced: How to resolve contradictory solubility data in solvents?

Answer:

Systematic Testing Protocol :

Test solubility in DMF, DCM, THF, and DMSO at 25°C .

Centrifuge (10,000 rpm, 10 minutes) to separate undissolved particles.

Q. Reported Data :

Advanced: How to mitigate premature Fmoc deprotection?

Answer:

Causes and Solutions :

Q. Validation :

Advanced: What strategies improve tert-butoxy cleavage efficiency?

Answer:

Deprotection Protocol :

Q. Post-Cleavage Analysis :

- Evaporate TFA under N2, lyophilize, and confirm via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.